molecular formula C31H31N3O7 B610904 SNU-BP CAS No. 1621513-98-1

SNU-BP

カタログ番号: B610904
CAS番号: 1621513-98-1
分子量: 557.6
InChIキー: ZSXBRYSZYSRMSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SNU-BP is a small-molecule peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist with demonstrated anti-inflammatory and immunomodulatory effects. It inhibits lipopolysaccharide (LPS)-induced inflammatory cytokine production (e.g., TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) in microglia by activating PPAR-γ pathways . Additionally, SNU-BP promotes the expression of M2 microglial markers, such as interleukin-4 (IL-4) and arginase-1 (Arg-1), which are associated with tissue repair and anti-inflammatory responses . Its mechanism involves suppressing pro-inflammatory signaling pathways, including p38-MAPK, STAT-1, and NF-κB, while enhancing mitochondrial function via interactions with PGC1α and Nrf1–2 .

特性

CAS番号

1621513-98-1

分子式

C31H31N3O7

分子量

557.6

IUPAC名

2-(4-(5-(1-((Benzyl(phenylcarbamoyl)carbamoyl)oxy)propyl)isoxazol-3-yl)phenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C31H31N3O7/c1-4-26(27-19-25(33-41-27)22-15-17-24(18-16-22)40-31(2,3)28(35)36)39-30(38)34(20-21-11-7-5-8-12-21)29(37)32-23-13-9-6-10-14-23/h5-19,26H,4,20H2,1-3H3,(H,32,37)(H,35,36)

InChIキー

ZSXBRYSZYSRMSB-UHFFFAOYSA-N

SMILES

CC(C)(OC1=CC=C(C2=NOC(C(OC(N(CC3=CC=CC=C3)C(NC4=CC=CC=C4)=O)=O)CC)=C2)C=C1)C(O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SNU-BP;  SNUBP;  SNU BP

製品の起源

United States

類似化合物との比較

SNU-BP vs. Other PPAR-γ Agonists

T3D-959: A dual PPAR-γ/δ agonist, T3D-959 reversed neurodegeneration in a streptozotocin-induced AD mouse model. Unlike SNU-BP, its primary focus is on metabolic and neurodegenerative recovery rather than anti-inflammatory microglial polarization. No studies have explored its direct impact on M2 marker upregulation or cytokine suppression .

MH84 : This compound acts as both a PPAR-γ agonist and γ-secretase modulator, reducing amyloid-beta 42 (Aβ42) levels in HEK293 cells and improving mitochondrial dysfunction. While SNU-BP targets neuroinflammation, MH84’s dual mechanism addresses amyloid pathology, making it distinct in therapeutic scope .

Pioglitazone/Rosiglitazone : Clinically approved PPAR-γ agonists for diabetes, these drugs exhibit anti-inflammatory effects in AD models. However, systemic side effects (e.g., weight gain, edema) limit their use. SNU-BP’s microglia-specific action may offer a safer profile, though comparative toxicity studies are lacking .

SNU-BP vs. NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen reduce AD risk by >80% via PPAR-γ activation. However, their broad inhibition of cyclooxygenase (COX) enzymes can cause gastrointestinal and cardiovascular side effects.

SNU-BP vs. Novel Anti-Inflammatory Agents

Galangin/Malibatol A : Natural PPAR-γ agonists with anti-inflammatory properties similar to SNU-BP. However, their low bioavailability and unstandardized dosing contrast with SNU-BP’s synthetic optimization for consistent activity .

Data Tables

Table 1: Comparative Analysis of SNU-BP and PPAR-γ-Targeting Compounds

Compound Target/Mechanism Key Findings Clinical Status Limitations
SNU-BP PPAR-γ agonist Inhibits LPS-induced cytokines; upregulates IL-4/Arg-1 Preclinical No in vivo data
T3D-959 PPAR-γ/δ dual agonist Reversed neurodegeneration in AD mice Phase II trial (NCT02560753) Anti-inflammatory effects not studied
MH84 PPAR-γ agonist/γ-secretase modulator Reduced Aβ42; improved mitochondrial function Preclinical Limited neuroinflammation data
Pioglitazone PPAR-γ agonist Reduced AD pathology in models; systemic side effects Approved for diabetes Weight gain, edema
NSAIDs COX inhibitor/PPAR-γ activator 80% AD risk reduction; GI/cardiovascular risks Marketed Non-specific anti-inflammatory action

Table 2: In Vitro Efficacy in Microglial Models

Compound NO Inhibition Pro-Inflammatory Cytokine Suppression M2 Marker Upregulation
SNU-BP Yes Yes (TNF-α, IL-6) Yes (IL-4, Arg-1)
Galangin Partial Partial Yes (Arg-1)
Rosiglitazone Yes Yes No data

Key Research Findings and Gaps

  • SNU-BP’s Strengths : Specific PPAR-γ activation with dual anti-inflammatory and pro-repair effects in microglia .
  • Limitations vs. Peers : Lacks in vivo validation and long-term safety data, unlike T3D-959 (in Phase II) or pioglitazone (clinically approved) .
  • Therapeutic Potential: Could complement Aβ-targeting agents like MH84 by addressing neuroinflammation, a key AD driver .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNU-BP
Reactant of Route 2
SNU-BP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。